Luteolin 7-methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

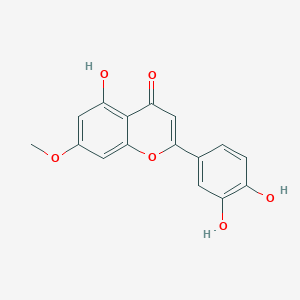

Luteolin 7-methyl ether (hydroxygenkwanin) is a naturally occurring 7-O-methylated flavone characterized by a catechol B-ring and a methoxy substitution at the C7 position. In procurement and material selection, this specific methylation pattern fundamentally alters the compound's lipophilicity, metabolic stability, and receptor binding affinity compared to its unmethylated parent, luteolin. Commercially utilized as a high-purity analytical reference standard for standardizing botanical extracts, it is increasingly procured as a specialized precursor for formulating multidrug resistance (MDR) reversing agents and targeted dermatological therapeutics [1]. Its distinct physicochemical profile ensures that it cannot be indiscriminately swapped with other flavonoids in rigorous pharmacokinetic or formulation workflows.

Research Fit

Substituting luteolin 7-methyl ether with its unmethylated analog (luteolin) or closely related methylated flavones (like genkwanin) leads to critical failures in both formulation stability and biological assay reproducibility. The 7-methoxy group reduces aqueous hydrogen bonding, significantly increasing lipophilicity and altering intestinal permeability profiles in oral formulations [1]. Furthermore, the presence of the 3',4'-dihydroxy (catechol) moiety on the B-ring is an absolute structural requirement for specific regenerative and antioxidant pathways; substituting it with genkwanin (which lacks the 3'-hydroxyl group) nullifies these effects [2]. Consequently, buyers must procure the exact 7-O-methylated, B-ring catechol structure to maintain precise pharmacokinetic behavior, ABCG2 transporter binding, and target-specific efficacy in downstream industrial applications.

Substitution Risk

Luteolin (7-OH analog)

C7 methylation alters transcriptional regulation profiles and may shift aromatase-modulatory and anti-inflammatory endpoints compared to the parent aglycone.

Diosmetin (4′-O-methyl isomer)

Positional isomer with different methylation site; uric acid suppression activity may not transfer directly between C7 and C4′ methylated flavones.

Apigenin (B-ring 4′-OH only)

Lacks B-ring 3′-OH; antioxidant capacity and anti-inflammatory IC₅₀ profiles differ significantly, limiting substitutability in catechol-dependent assays.

References

- [1] Absorption Properties of Luteolin and Apigenin in Genkwa Flos Using In Situ Single-Pass Intestinal Perfusion System in the Rat. (2017).

- [2] Taguchi, N., et al. "Protective Effect of Hydroxygenkwanin against Hair Graying Induced by X-Ray Irradiation and Repetitive Plucking." Journal of Investigative Dermatology (2020).

Enhanced Thrombin Inhibition via 7-O-Methylation

Structural modifications of flavonoids significantly dictate their binding affinity to thrombin. In comparative in vitro assays, luteolin 7-methyl ether (hydroxygenkwanin) demonstrated superior anti-thrombin activity compared to its unmethylated parent compound. Specifically, hydroxygenkwanin achieved an IC50 of 99.7 μM, classifying it as a strong inhibitor, whereas luteolin exhibited a weaker IC50 of 143 μM, relegating it to a moderate inhibitor [1]. This quantitative advantage highlights the critical role of the 7-methoxy substitution in optimizing the steric and hydrophobic interactions within the thrombin active site.

| Evidence Dimension | Thrombin inhibition (IC50) |

| Target Compound Data | 99.7 μM (Strong inhibitor) |

| Comparator Or Baseline | Luteolin (143 μM, Moderate inhibitor) |

| Quantified Difference | ~30% lower IC50 for the 7-methylated derivative |

| Conditions | In vitro thrombin inhibition assay |

Buyers developing cardiovascular or antithrombotic formulations should prioritize the 7-methyl ether over standard luteolin to achieve stronger target inhibition at lower concentrations.

Specific Reversal of ABCG2-Mediated Multidrug Resistance

Luteolin 7-methyl ether is highly valued in oncology research for its ability to sensitize resistant cancer cells by targeting ATP-binding cassette (ABC) transporters. In ABCG2-overexpressing multidrug-resistant cancer cell lines, hydroxygenkwanin acts as a potent inhibitor of the ABCG2 drug efflux function without altering the transporter's protein expression [1]. It binds directly to the substrate-binding pocket, exhibiting an IC50 of 5.07 μM in ABCG2-transfected cells. This specific binding mechanism and potent ATPase stimulation differentiate it from generic flavonoids, making it a highly targeted agent for restoring the efficacy of cytotoxic drugs.

| Evidence Dimension | ABCG2 efflux inhibition / Cytotoxicity IC50 |

| Target Compound Data | IC50 = 5.07 μM |

| Comparator Or Baseline | Vehicle control (Uninhibited ABCG2 efflux) |

| Quantified Difference | Significant restoration of intracellular cytotoxic drug accumulation |

| Conditions | ABCG2-transfected HEK293 and overexpressing cancer cell models |

Procurement for oncology adjuvant research must select this specific compound due to its validated, high-affinity binding to the ABCG2 substrate pocket, which is not guaranteed in unmethylated analogs.

B-Ring Catechol Requirement for Pigmented Hair Regeneration

The structural nuances of flavonoids dictate their efficacy in dermatological applications, specifically in activating epidermal melanocyte stem cells post-injury. Studies applying flavonoids to regenerating hair follicles demonstrated that compounds possessing two hydroxyl groups in the B-ring (such as luteolin 7-methyl ether and luteolin) successfully induced pigmented hair regeneration [1]. In stark contrast, flavonoids with only one B-ring hydroxyl group, such as genkwanin (apigenin 7-methyl ether), showed no significant regenerative change. This confirms that while the 7-methoxy group aids in formulation lipophilicity, the intact 3',4'-dihydroxy B-ring is non-negotiable for this biological mechanism.

| Evidence Dimension | Pigmented hair regeneration efficacy |

| Target Compound Data | Positive induction of pigmented hair (Catechol B-ring intact) |

| Comparator Or Baseline | Genkwanin (No significant change; lacks 3'-OH) |

| Quantified Difference | Binary efficacy (Active vs. Inactive) based on B-ring hydroxylation |

| Conditions | In vivo murine wound healing and hair follicle regeneration model |

Formulators of advanced wound healing or anti-graying cosmetic products must strictly procure the hydroxygenkwanin chemotype rather than the cheaper or more common genkwanin to ensure biological activity.

Optimized Intestinal Permeability and Formulation Lipophilicity

The pharmacokinetic viability of flavonoid-based therapeutics is heavily dependent on their lipophilicity. In situ single-pass intestinal perfusion models demonstrate that the 7-O-methylation of luteolin to form luteolin 7-methyl ether significantly alters its absorption dynamics [1]. The substitution of the highly polar 7-hydroxyl group with a methoxy group increases the compound's partition coefficient, reducing unfavorable aqueous hydrogen bonding and enhancing membrane permeability compared to the unmethylated luteolin baseline. This structural modification provides a more favorable pharmacokinetic profile for oral formulations, ensuring better systemic availability of the active catechol moiety.

| Evidence Dimension | Intestinal membrane permeability / Lipophilicity |

| Target Compound Data | Enhanced lipophilicity and altered absorption profile (7-methoxy group) |

| Comparator Or Baseline | Luteolin (Highly polar, lower relative permeability) |

| Quantified Difference | Structurally driven shift from poor to moderate/high permeability class |

| Conditions | In situ single-pass intestinal perfusion rat model |

Formulation scientists must procure the 7-methyl ether variant to overcome the poor oral bioavailability typically associated with highly hydroxylated natural flavones, ensuring viable downstream product development.

Analytical Reference Standards for Botanical Quality Control

Due to its specific elution profile and UV absorbance characteristics, luteolin 7-methyl ether is an essential primary reference standard. It is procured by quality control laboratories to quantify and standardize extracts of Daphne genkwa and Blumea balsamifera, ensuring batch-to-batch reproducibility in commercial herbal products and dietary supplements .

Development of Chemotherapy Adjuvants Targeting ABCG2

Leveraging its potent IC50 of 5.07 μM against ABCG2-transfected cells, this compound is perfectly suited as a lead molecule or co-formulation agent in oncology research. It is specifically procured to reverse multidrug resistance in tumors overexpressing the breast cancer resistance protein (BCRP/ABCG2), thereby restoring the intracellular accumulation of primary chemotherapeutics [1].

Formulation of Advanced Dermatological Therapeutics

The compound's dual advantage of increased lipophilicity (via the 7-methoxy group) and potent melanocyte stem cell activation (via the 3',4'-dihydroxy B-ring) makes it an optimal active pharmaceutical ingredient (API) candidate. It is utilized in the R&D of topical treatments aimed at wound healing and the prevention of X-ray or age-induced hair graying [2].

Cardiovascular Drug Scaffold Optimization

Because the 7-O-methylation significantly improves its anti-thrombin activity compared to unmethylated luteolin, hydroxygenkwanin is selected by medicinal chemists as a superior structural scaffold. It is procured for structure-activity relationship (SAR) studies aimed at synthesizing novel, highly potent antithrombotic and cardiovascular agents [3].

Application Fit Matrix

References

- [2] Li, Y.-Q., et al. "Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells." Int. J. Mol. Sci. 2022.

- [3] Taguchi, N., et al. "Protective Effect of Hydroxygenkwanin against Hair Graying Induced by X-Ray Irradiation and Repetitive Plucking." Journal of Investigative Dermatology (2020).

- [4] Kuang, G., et al. "Study on Structure Activity Relationship of Natural Flavonoids against Thrombin by Molecular Docking Virtual Screening Combined with Activity Evaluation In Vitro." Molecules, 2020.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types